L-Homopropargylglycine

Protein Engineering Metabolic Labeling Non-Canonical Amino Acid Incorporation

L-Homopropargylglycine (HPG) is a non-canonical amino acid (ncAA) and methionine (Met) surrogate that bears a terminal alkyne moiety, enabling bioorthogonal detection, enrichment, and functionalization of newly synthesized proteins via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. As a core reagent in Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) workflows, HPG is incorporated into nascent polypeptides at Met codon positions by wild-type methionyl-tRNA synthetase (MetRS), allowing global or residue-specific metabolic labeling without the need for engineered tRNA/aaRS pairs.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
Cat. No. B15605417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Homopropargylglycine
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
InChIInChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1
InChIKeySCGJGNWMYSYORS-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Homopropargylglycine (HPG) for Bioorthogonal Protein Labeling: A Procurement-Focused Overview


L-Homopropargylglycine (HPG) is a non-canonical amino acid (ncAA) and methionine (Met) surrogate that bears a terminal alkyne moiety, enabling bioorthogonal detection, enrichment, and functionalization of newly synthesized proteins via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. As a core reagent in Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) workflows, HPG is incorporated into nascent polypeptides at Met codon positions by wild-type methionyl-tRNA synthetase (MetRS), allowing global or residue-specific metabolic labeling without the need for engineered tRNA/aaRS pairs [2]. Its broad applicability spans bacterial, plant, mammalian, and whole-organism systems, making it a versatile procurement target for proteomic, biomaterials, and chemical biology laboratories [3].

Why L-Homopropargylglycine Cannot Be Interchanged with Generic Methionine Analogues in BONCAT Workflows


Interchanging L-Homopropargylglycine with other methionine analogues such as L-azidohomoalanine (AHA), L-propargylglycine (PG), or homoallylglycine (Hag) introduces quantifiable risks of experimental failure. Wild-type MetRS discriminates against analogues with shortened side chains (e.g., PG is not accepted by WT MetRS [1]), while different bioorthogonal handles (alkyne vs. azide vs. alkene) dictate mutually exclusive downstream click chemistry compatibilities [2]. Furthermore, organism-specific differential toxicity profiles—where AHA induces greater growth inhibition than HPG in Arabidopsis yet the reverse is observed in Escherichia coli—mean that substitution without prior validation can distort proteome composition, confound incorporation efficiency, and compromise nascent protein enrichment yields [3]. The quantitative evidence below establishes the specific performance boundaries that must inform analogue selection and procurement decisions.

L-Homopropargylglycine Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement


HPG Achieves 70–80% Incorporation Efficiency vs. ~50% for AHA in E. coli Expression Systems

HPG achieves consistent 70–80% replacement of methionine in newly synthesized proteins across both prototrophic (BL-21) and auxotrophic (B834) E. coli strains, compared to only ~50% incorporation for L-azidohomoalanine (AHA) under identical expression conditions [1]. AHA incorporation is further compromised by a sharp decrease in ncAA content after the first hours of expression in prototrophic strains, whereas HPG maintains high incorporation rates throughout the expression window [1]. This is a direct head-to-head quantitative comparison within the same experimental framework.

Protein Engineering Metabolic Labeling Non-Canonical Amino Acid Incorporation

HPG Causes Less Cell Death Than AHA in Arabidopsis Cell Cultures: Cytotoxicity Differentiation

In Arabidopsis thaliana cell suspension cultures, cell death assessment demonstrated that HPG treatment results in measurably lower cytotoxicity compared to equivalent concentrations of AHA (Figure 1b in the original study) [1]. This is corroborated by growth rate analysis: the ncAA cellular content correlated with growth rate loss in AHA-treated cells, while HPG-treated cells exhibited a less severe growth rate decline (Figure 1d) [1]. Furthermore, AHA treatment induced perturbations in methionine metabolism not observed to the same degree with HPG, and after 24 hours the ncAA-to-endogenous Met ratio reached 4.8 for HPG versus 1.6 for AHA, indicating more efficient HPG incorporation with lower metabolic disruption [1].

Plant Proteomics BONCAT Cytotoxicity

HPG Is Accepted by Wild-Type MetRS; Propargylglycine (PG) Is Not—A Decisive Selectivity Gate

L-Homopropargylglycine is readily accepted as a substrate by wild-type methionyl-tRNA synthetase (MetRS) for ribosomal protein synthesis, whereas the shorter-chain analogue L-propargylglycine is not recognized by WT MetRS and cannot be biosynthetically incorporated into proteins in standard expression systems [1]. This substrate specificity difference has been explicitly documented: 'Although propargylglycine is less expensive than HPG ($296/1g versus $938/(500mg) for the FmocAA-OH, Sigma), it is not accepted by wild-type methionyl-tRNA synthetase (MetRS) for expression in auxotrophic E. coli strains or in PURE system translation' [1]. HPG's acceptance by WT MetRS enables its use in mRNA display libraries and in vitro translation systems without requiring engineered synthetase machinery [1].

Aminoacyl-tRNA Synthetase Specificity Genetic Code Expansion Peptide Library Synthesis

HPG-Based BONCAT Tags Nascent Plant Proteins More Efficiently Than AHA-Based BONCAT in Arabidopsis

Direct comparison of HPG-based and AHA-based BONCAT in Arabidopsis thaliana demonstrated that HPG tags nascent plant proteins more efficiently than AHA, enabling superior enrichment of newly synthesized proteins for mass spectrometry analysis [1]. AHA's greater induction of methionine metabolism and stronger inhibition of cell growth rate were identified as limiting factors that reduce AHA incorporation at Met sites, effectively biasing the sampled nascent proteome [1]. Additionally, HPG-enriched nascent polypeptide samples contained significantly fewer common post-translationally modified residues than the same proteins from whole plant extracts, providing a cleaner window into newly synthesized protein populations [1]. A total of 3,146 protein groups were identified from HPG-treated cells using data-dependent acquisition proteomics, comparable in depth to AHA-treated samples (3,177 protein groups), but with the critical advantage that HPG-labeled proteins better represent the true nascent proteome due to reduced metabolic perturbation [1].

Nascent Proteomics Plant Biology BONCAT Enrichment

Alkyne Handle Enables Strain-Promoted Click Chemistry (SPAAC); Alkene (Hag) and Azide (AHA) Handles Impose Different Reactivity Constraints

The terminal alkyne moiety of HPG enables dual click chemistry compatibility: it participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and can also serve as a dipolarophile in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling copper-free labeling in live-cell or in vivo contexts where copper toxicity is a concern [1]. In contrast, homoallylglycine (Hag) bears a terminal alkene that does not participate in CuAAC or SPAAC, limiting its bioorthogonal utility to thiol-ene chemistry or olefin metathesis [1]. L-Azidohomoalanine (AHA), bearing an azide, can undergo CuAAC and SPAAC (as the azide partner) but cannot be used for alkyne-alkyne homocoupling or certain alkyne-specific ligation strategies. This functional group complementarity means that HPG and AHA are orthogonal to each other and can be used in two-color pulse-chase labeling experiments to distinguish temporally defined protein populations—a capability not achievable with Hag [2].

Bioorthogonal Chemistry Click Chemistry Compatibility Multiplexed Labeling

HPG Enables In Vivo Whole-Organism Labeling in Mice Without Overt Developmental Disruption

HPG can be globally incorporated into the murine proteome via intraperitoneal injection, enabling fluorescent detection and affinity enrichment of newly synthesized proteins across multiple tissues and embryonic stages [1]. Administration to pregnant dams during a critical developmental window (E10.5–E12.5) resulted in robust embryonic incorporation without overtly disrupting development, as assessed by normal parturition and pup growth [1]. Proteomic analysis of control and analogue-treated embryos showed that less than 10% of identified proteins had significantly different expression levels (p > 0.05), and this dropped to less than 3% at a more stringent threshold (p > 0.01) [1]. This in vivo labeling capability with minimal proteomic perturbation establishes HPG as a validated tool for whole-organism studies, complementing its plant and bacterial performance advantages documented in the preceding evidence items.

In Vivo Proteomics Developmental Biology Murine Models

Optimal Procurement Scenarios for L-Homopropargylglycine: Evidence-Driven Application Mapping


Plant Nascent Proteome Enrichment and Stress-Response Studies

For Arabidopsis thaliana and other plant model systems, HPG is the preferred BONCAT reagent over AHA due to its lower cytotoxicity and reduced methionine metabolism perturbation, as demonstrated by the 3-fold higher ncAA:Met incorporation ratio (4.8 vs. 1.6 for AHA) and less severe growth inhibition in Arabidopsis cell cultures [1]. HPG-based BONCAT enables enrichment of nascent proteins with significantly fewer post-translational modifications than bulk protein extracts, providing a cleaner analytical window for studying protein synthesis responses to environmental stress, hormone treatment, or developmental transitions [1]. This scenario is particularly relevant for plant proteomics core facilities and academic labs requiring physiologically representative nascent proteome data.

Recombinant Protein Production with High ncAA Incorporation Density in E. coli

Labs producing alkyne-functionalized recombinant proteins in E. coli should procure HPG rather than AHA when maximizing ncAA incorporation density is critical. HPG achieves 70–80% methionine replacement in both prototrophic BL-21 and auxotrophic B834 strains, compared to only ~50% for AHA, and maintains this incorporation level throughout the expression window without the time-dependent decline observed with AHA [2]. This higher incorporation density directly improves click chemistry conjugation yields for downstream applications such as fluorescent labeling, biotinylation for affinity purification, or PEGylation.

Two-Color Temporal Pulse-Chase Proteomics in Mammalian Cells

The mutual orthogonality of HPG (alkyne) and AHA (azide) enables sequential pulse-labeling experiments where two temporally distinct protein populations are tagged with different fluorophores for simultaneous visualization [3]. This two-color BONCAT approach allows researchers to track protein synthesis dynamics, trafficking, and degradation within the same cell population—a capability not achievable with homoallylglycine (Hag) or with either analogue alone. Procurement of both HPG and AHA as a complementary pair is indicated for labs conducting temporal proteomics in mammalian systems.

Click-Functionalized Silk and Biomaterials Engineering

HPG can be incorporated into Bombyx mori silk fibroin simply by supplementing larval diet, introducing alkyne handles selectively at the N-terminal and light chain Met residues without perturbing the repetitive domains critical for silk mechanical properties [4]. The resulting alkyne-functionalized silk enables domain-selective click chemistry modifications with azide-bearing fluorophores, bioactive peptides, or polymers—an application that Hag cannot support due to its alkene handle's incompatibility with CuAAC. This scenario is relevant for biomaterials labs and industrial silk producers seeking to create functionalized silk for tissue engineering, drug delivery, or smart textile applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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